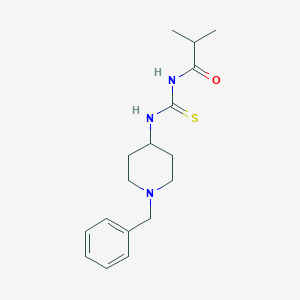![molecular formula C16H21N3O3S B269142 N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269142.png)
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea, also known as IMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells. N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been found to modulate the immune response by regulating the activity of immune cells, such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, there are some limitations to the use of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea in lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea. One area of research is the development of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea-based therapeutics for the treatment of cancer and viral infections. Another area of research is the investigation of the mechanisms of action of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea and its effects on various cellular processes. Additionally, the pharmacokinetics and toxicity of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea need to be further studied to determine its potential as a therapeutic agent.
Conclusion
In conclusion, N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is a promising chemical compound that has shown potent biological activity in various scientific research applications. It has been synthesized using various methods and has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for lab experiments, but its limitations need to be further studied. Future research directions include the development of N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea-based therapeutics and the investigation of its mechanisms of action and pharmacokinetics.
Synthesemethoden
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea can be synthesized using various methods, including the reaction of N-isobutyryl thiourea with 3-(4-morpholinylcarbonyl)phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using different techniques, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
Produktname |
N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea |
|---|---|
Molekularformel |
C16H21N3O3S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-methyl-N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C16H21N3O3S/c1-11(2)14(20)18-16(23)17-13-5-3-4-12(10-13)15(21)19-6-8-22-9-7-19/h3-5,10-11H,6-9H2,1-2H3,(H2,17,18,20,23) |
InChI-Schlüssel |
VDPPELVNGIUFRG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2 |
Kanonische SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B269064.png)
![N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B269066.png)
![N-[3-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B269068.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269073.png)
![2,2-diphenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269074.png)
![N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269076.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269079.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B269080.png)
![2-(4-chlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B269082.png)
![N-butyl-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269084.png)

![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B269089.png)
![N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269093.png)
![2,2-dimethyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269095.png)